Glucoraphenin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H21NO10S3 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-5-methylsulfinyl-N-sulfooxypent-4-enimidothioate |
InChI |
InChI=1S/C12H21NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,19,20,21)/b5-3+,13-8?/t7-,9-,10+,11-,12+,25?/m1/s1 |
InChI Key |
ZFLXCZJBYSPSKU-HFUPMICZSA-N |
Isomeric SMILES |
CS(=O)/C=C/CCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CS(=O)C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
4-methylsulfinyl-3-butenyl GL 4-methylsulfinyl-3-butenyl glucosinolate glucoraphenin |
Origin of Product |
United States |
Occurrence and Distribution in Botanical Systems
Variability Across Plant Organs
Significant differences in glucoraphenin levels are observed between various plant organs. In radishes, the glucosinolate profiles of the root and shoot are distinctly different. dpi.qld.gov.au The shoots, or leaves, of radish can contain substantial amounts of this compound, while the roots primarily contain glucoraphasatin (also known as glucodehydroerucin). dpi.qld.gov.au One study found that the main glucosinolate components of radish shoots were glucoraphanin (B191350) and this compound. dpi.qld.gov.au In contrast, the flesh of some radish cultivars can have higher levels of this compound compared to the skin. cropj.com The distribution can also vary within the root itself, with differences between the skin and the flesh. cropj.com
Dominant Presence in Raphanus sativus (Radish)
Variability Across Developmental Stages
Glucosinolate levels, including this compound, fluctuate throughout the plant's life cycle. researchgate.net Research has shown that glucosinolate content is generally highest in seeds and tends to decrease during germination and early seedling growth, with a slight increase after a couple of days. cdnsciencepub.commdpi.com In radish, the total glucosinolate content in the taproots has been observed to fluctuate during vegetative growth stages. frontiersin.org One study on black radish seeds and sprouts revealed that the highest concentration of this compound was found in the non-germinated seeds. cdnsciencepub.com
Biosynthesis of Glucoraphenin
Precursor Amino Acid Metabolism: Methionine Chain Elongation
The journey to glucoraphenin begins with the amino acid methionine. encyclopedia.pubplos.org However, the methionine molecule itself is not directly incorporated into the final structure. Instead, its side chain undergoes a series of elongation cycles, a process that evolved from leucine (B10760876) biosynthesis. srce.hrresearchgate.net This chain elongation is an iterative process where a methylene (B1212753) group is added in each cycle. researchgate.net
The process starts with the transamination of methionine into its corresponding α-keto acid, a reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT4). researchgate.netfrontiersin.org This initial step occurs in the cytosol. The resulting α-keto acid is then transported into the chloroplast, where the subsequent elongation steps take place. frontiersin.org A transporter protein known as BAT5 is believed to facilitate this movement across the chloroplast membrane. mdpi.comfrontiersin.org
Inside the chloroplast, a three-step cycle extends the carbon chain. srce.hr First, a condensation reaction occurs with acetyl-CoA, catalyzed by methylthioalkylmalate synthase (MAM). srce.hrfrontiersin.org This is followed by an isomerization step carried out by isopropylmalate isomerase (IPMI) and an oxidative decarboxylation reaction catalyzed by isopropylmalate dehydrogenase (IPMDH). srce.hrfrontiersin.org For the synthesis of glucoraphanin (B191350), the precursor to this compound, two cycles of this chain elongation are required to form dihomomethionine (B12077338) (DHM). frontiersin.org
Core Glucosinolate Structure Formation Pathways
Once the chain-elongated amino acid, dihomomethionine, is formed, it is exported from the chloroplast to the cytosol to undergo the second major phase of biosynthesis: the formation of the core glucosinolate structure. encyclopedia.pubfrontiersin.org This part of the pathway is common to the biosynthesis of all glucosinolates and involves a series of enzymatic reactions. encyclopedia.pubsrce.hrresearchgate.net
The initial steps are catalyzed by cytochrome P450 enzymes. srce.hrresearchgate.net Specifically, enzymes from the CYP79 family, such as CYP79F1, convert the amino acid into an aldoxime. encyclopedia.pubnih.gov Following this, another family of cytochrome P450 enzymes, the CYP83s (specifically CYP83A1 for aliphatic glucosinolates), further modify the molecule. nih.govnih.gov
The subsequent steps involve a C-S cleavage reaction catalyzed by a C-S lyase (SUR1), followed by glycosylation, where a glucose molecule is added. nih.gov This glycosylation step is carried out by UDP-glucosyl transferases (UGT74). nih.govmdpi.com The final step in the formation of the core structure is sulfation, a reaction catalyzed by sulfotransferases (SOTs), such as SOT17 and SOT18, to produce the desulfoglucosinolate. nih.govnih.govmdpi.com This series of reactions results in the formation of 4-methylthiobutyl glucosinolate (4MTOB). frontiersin.org
Side-Chain Modification for this compound Synthesis
The final stage in the biosynthesis of this compound involves the modification of the side chain of the newly formed glucosinolate core structure. nih.gov This is the stage that imparts the specific chemical identity to this compound. These modifications often involve oxidation, hydroxylation, and other chemical transformations. nih.govsrce.hr
In the case of this compound, a key modification is the S-oxygenation of the side chain. oup.com The precursor, 4-methylthiobutyl glucosinolate (glucoerucin), is converted to glucoraphanin (4-methylsulfinylbutyl glucosinolate) through the action of a flavin-monooxygenase glucosinolate S-oxygenase (FMOGS-OX). frontiersin.orgnih.gov Further modification, specifically the desaturation of the side chain of glucoerucin (B1204559), is catalyzed by an enzyme named glucoraphasatin synthase 1 (GRS1), a 2-oxoglutarate-dependent dioxygenase, leading to the formation of glucoraphasatin. oup.com this compound (4-methylsulfinyl-3-butenyl glucosinolate) is then formed from glucoraphasatin. oup.comresearchgate.net
Enzymatic Machinery Involved in this compound Biosynthesis
The biosynthesis of this compound is a complex process requiring the coordinated action of a multitude of enzymes. These enzymes catalyze the specific reactions at each step of the pathway, from the initial modification of methionine to the final side-chain alterations.
| Enzyme | Abbreviation | Function in this compound Biosynthesis |
| Branched-Chain Aminotransferase 4 | BCAT4 | Catalyzes the initial transamination of methionine. researchgate.netfrontiersin.org |
| Methylthioalkylmalate Synthase | MAM | Catalyzes the condensation reaction in the methionine chain elongation cycle. srce.hrfrontiersin.org |
| Isopropylmalate Isomerase | IPMI | Catalyzes the isomerization step in the chain elongation cycle. srce.hrfrontiersin.org |
| Isopropylmalate Dehydrogenase | IPMDH | Catalyzes the oxidative decarboxylation in the chain elongation cycle. srce.hrfrontiersin.org |
| Cytochrome P450 Family 79 | CYP79F1 | Converts the chain-elongated amino acid to an aldoxime. encyclopedia.pubnih.gov |
| Cytochrome P450 Family 83 | CYP83A1 | Further modifies the aldoxime in the core structure formation. nih.govnih.gov |
| C-S Lyase | SUR1 | Catalyzes the C-S cleavage reaction. nih.gov |
| UDP-Glucosyl Transferase | UGT74 | Adds a glucose molecule during glycosylation. nih.govmdpi.com |
| Sulfotransferase | SOT17, SOT18 | Catalyzes the final sulfation step to form the core glucosinolate. nih.govnih.gov |
| Flavin-Monooxygenase Glucosinolate S-Oxygenase | FMOGS-OX | Catalyzes the S-oxygenation of the side chain. frontiersin.orgnih.gov |
| Glucoraphasatin Synthase 1 | GRS1 | Catalyzes the desaturation of the side chain of glucoerucin. oup.com |
Genetic Regulation of this compound Biosynthesis
The intricate process of this compound biosynthesis is tightly controlled at the genetic level. The expression of the genes encoding the biosynthetic enzymes is regulated by a network of transcription factors, which act as molecular switches to turn gene expression on or off in response to developmental and environmental cues.
Identification of Key Biosynthesis Genes
Research has identified numerous genes that are essential for the biosynthesis of aliphatic glucosinolates, including this compound. These genes encode the enzymes responsible for each step of the pathway. Key genes include BCAT4, MAM1, IPMI, and IPMDH for methionine chain elongation. mdpi.comnih.gov For the core structure formation, crucial genes are CYP79F1, CYP83A1, SUR1, and sulfotransferase genes like SOT17 and SOT18. mdpi.comnih.gov Finally, for the specific side-chain modifications leading to this compound, genes encoding flavin-monooxygenases (FMOGS-OX) and glucoraphasatin synthase (GRS1) are pivotal. nih.govoup.com
| Gene | Encoded Enzyme/Protein | Role in Biosynthesis |
| BCAT4 | Branched-Chain Aminotransferase 4 | Methionine transamination researchgate.netfrontiersin.org |
| MAM1 | Methylthioalkylmalate Synthase 1 | Methionine chain elongation srce.hrfrontiersin.org |
| IPMI | Isopropylmalate Isomerase | Methionine chain elongation srce.hrfrontiersin.org |
| IPMDH | Isopropylmalate Dehydrogenase | Methionine chain elongation srce.hrfrontiersin.org |
| BAT5 | Bile Acid Transporter 5 | Transport of intermediates mdpi.comfrontiersin.org |
| CYP79F1 | Cytochrome P450 79F1 | Aldoxime formation encyclopedia.pubnih.gov |
| CYP83A1 | Cytochrome P450 83A1 | Core structure formation nih.govnih.gov |
| SUR1 | C-S Lyase | Core structure formation nih.gov |
| UGT74B1 | UDP-Glucosyl Transferase 74B1 | Glucosylation mdpi.com |
| SOT17/18 | Sulfotransferase 17/18 | Sulfation mdpi.comnih.gov |
| FMOGS-OX | Flavin-Monooxygenase Glucosinolate S-Oxygenase | Side-chain S-oxygenation frontiersin.orgnih.gov |
| GRS1 | Glucoraphasatin Synthase 1 | Side-chain desaturation oup.com |
Role of Transcription Factors (e.g., MYB29)
Transcription factors are key regulatory proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. In the context of this compound biosynthesis, several transcription factors from the MYB family have been identified as crucial regulators.
MYB28 and MYB29 are two such transcription factors that play a significant role in regulating the genes involved in aliphatic glucosinolate biosynthesis. nih.govmdpi.com While MYB28 is considered the primary regulator, MYB29 also plays a substantial, albeit sometimes considered minor, role. mdpi.comnih.gov Overexpression of BoMYB29 in Brassica oleracea has been shown to upregulate the aliphatic glucosinolate pathway, leading to increased production of glucoraphanin. researchgate.net Studies have shown that MYB29 can induce the expression of several key biosynthetic genes, including BCAT4, MAM1, IPMI_LSU1, IPMI_SSU2, IPMDH1, BAT5, CYP79F1, CYP83A1, SUR1, UGT74B1, and SOT17/18. mdpi.com The expression of MYB29 itself can be influenced by phytohormones like methyl jasmonate, suggesting a link between stress responses and glucosinolate production. mdpi.com
Pre-analytical Considerations for Plant Material Processing
The initial handling and processing of the plant material, typically radish seeds, are critical to prevent the degradation of this compound and to maximize extraction efficiency. A crucial first step is the inactivation of the enzyme myrosinase. tandfonline.comtandfonline.com Heating fresh radish seeds, for instance at 120°C for two hours, is an effective method to deactivate this enzyme. tandfonline.comresearchgate.net Failure to inactivate myrosinase can lead to a significant loss of this compound, with studies indicating a potential loss of nearly 30% during smashing and extraction due to enzymatic hydrolysis. tandfonline.comresearchgate.net
Following enzyme inactivation, the seeds are typically homogenized into a meal. tandfonline.com A significant component of radish seed meal is fatty acids, which can interfere with subsequent extraction and purification steps. researchgate.net Therefore, a defatting step, commonly performed using a solvent like hexane, is essential to improve the purity of the initial extract. tandfonline.comresearchgate.net After the removal of fats, the seed meal is ready for the extraction of this compound.
Solvent-Based Extraction Techniques
Solvent extraction is a primary method for retrieving this compound from the prepared plant material. Due to the water-soluble nature of glucosinolates, aqueous solvents are commonly employed. google.comakjournals.com
One established method involves using boiling water. tandfonline.com The defatted seed meal is boiled in water, and the resulting extract solution is filtered. This process is often repeated to ensure a high recovery rate, with studies showing that extraction with boiling water twice can achieve a recovery of over 95%. researchgate.net Following extraction, the aqueous extract is typically concentrated, for example, using a rotary evaporator at a controlled temperature (e.g., 45°C) under vacuum. tandfonline.com
Ethanol (B145695) is another solvent used in the extraction and initial purification process. After concentrating the aqueous extract, precipitation with ethanol can be used to remove impurities such as proteins and water-soluble polysaccharides. researchgate.net A subsequent precipitation step with ethanol can further remove ethanol-soluble impurities, resulting in a crude extract with a significantly higher purity of this compound. researchgate.net Research has shown that a two-step precipitation procedure can increase the purity of this compound in the crude extract to as high as 45%. researchgate.net
The choice of solvent and extraction conditions can be optimized to maximize the yield. For instance, studies on related glucosinolates like glucoraphanin have explored the use of different ethanol concentrations and extraction times. mdpi.commdpi.com While methanol (B129727) is also a common solvent for glucosinolate extraction, ethanol presents an attractive alternative, particularly for applications in the cosmeceutical and nutraceutical industries. mdpi.comnih.gov Some simplified methods propose using cold 80% methanol for extracting from frozen wet tissue, which can be more effective than methods involving lyophilization. whiterose.ac.ukbiocrick.comresearchgate.net
Table 1: Comparison of Solvents Used in this compound Extraction
| Solvent System | Source Material | Key Findings | Reference |
|---|---|---|---|
| Boiling Water | Radish Seeds | Achieved over 95% recovery after two extractions. | researchgate.net |
| Ethanol | Radish Seed Extract | Used for precipitation to remove impurities and increase purity to 45%. | researchgate.net |
| Hexane | Radish Seeds | Essential for defatting to remove fatty acids and improve extract purity. | tandfonline.comresearchgate.net |
| Cold 80% Methanol | Raphanus sativus Shoots | Shown to be as effective or better than other methods for most glucosinolates. | whiterose.ac.ukresearchgate.net |
Chromatographic Separation Methods
Chromatography is a cornerstone of this compound purification, allowing for the separation of the target compound from a complex mixture. Various chromatographic techniques have been employed, each with its own advantages and applications. researchgate.netresearchgate.net
Low-Pressure Column Chromatography
Low-pressure column chromatography (LPLC) is a cost-effective method for the purification of this compound, particularly for larger-scale production. researchgate.netmastelf.com This technique utilizes a stationary phase, such as acidic alumina, packed into a column. researchgate.netmastelf.com The crude extract is loaded onto the column, and a mobile phase (eluent) is passed through to separate the components based on their different affinities for the stationary phase. mastelf.com
In the purification of this compound, the choice of eluent is critical. One study compared the use of potassium sulfate (B86663) (K₂SO₄) solution and potassium chloride (KCl) solution. tandfonline.comresearchgate.net The results indicated that KCl solution was a preferable eluent, leading to higher purity and recovery of this compound while also reducing the amount of salt used. tandfonline.comresearchgate.net Using KCl as the eluent improved the purity of the product by 16% and increased the recovery of this compound by 3%. researchgate.net
The process typically involves washing the column with water to remove impurities before eluting the this compound with the salt solution. tandfonline.com The fractions containing this compound are then collected for further processing. researchgate.net
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving high-purity this compound, although it is often used for smaller-scale preparations. researchgate.netresearchgate.net This method utilizes high pressure to pass the mobile phase through a column packed with smaller particles, resulting in higher resolution and separation efficiency. mastelf.com
Reverse-phase HPLC is a common mode used for glucosinolate separation. researchgate.net In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.netidosi.org For the purification of this compound and related compounds, solid-phase extraction (SPE) with a C18 packing material can be used as a preliminary step to trap the target compounds and remove additives from the mobile phase. researchgate.netresearcher.life
While highly effective, preparative HPLC can be expensive for industrial-scale production. researchgate.net However, it remains a valuable tool for producing high-purity standards for research purposes. researchgate.netnih.gov
Other Advanced Chromatographic Approaches
Beyond LPLC and preparative HPLC, several other advanced chromatographic techniques have been applied to the separation of glucosinolates, including this compound.
High-Speed Counter-Current Chromatography (HSCCC): This is an all-liquid chromatographic technique where separation occurs based on the partitioning of analytes between two immiscible liquid phases. akjournals.comresearchgate.net HSCCC avoids the use of a solid support, which minimizes irreversible adsorption and potential degradation of the target compound. akjournals.com It has been successfully used for the large-scale separation of glucosinolates. researchgate.net One study on the related compound sulforaphene (B1682523), derived from this compound, utilized HSCCC for purification. nih.gov
Slow Rotary Counter-Current Chromatography (SRCCC): This technique is a variation of CCC that operates at a lower rotation speed, making it suitable for long-term, unattended separations and scalable to an industrial level. akjournals.com A study demonstrated the successful scale-up of SRCCC for the separation of this compound from radish seed extract, achieving a purity of 94.5% and a recovery of 98.9%. akjournals.comresearchgate.net The solvent system used was n-butanol–acetonitrile (B52724)–10% (NH₄)₂SO₄ aqueous solution. akjournals.com
Hydrophilic-Interaction Chromatography (HILIC): HILIC is particularly useful for separating polar compounds like glucosinolates that may have poor retention on traditional reverse-phase columns. waters.comnih.gov It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of water. waters.comnih.gov This method has been shown to be effective for the separation of glucosinolates, offering an alternative to ion-pair chromatography. waters.comnih.gov
Table 2: Advanced Chromatographic Techniques for Glucosinolate Purification
| Technique | Principle | Key Advantage for this compound | Reference |
|---|---|---|---|
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partitioning | Avoids solid support, minimizing adsorption and degradation. | akjournals.comresearchgate.net |
| Slow Rotary Counter-Current Chromatography (SRCCC) | Low-speed liquid-liquid partitioning | Scalable for industrial production with high recovery. | akjournals.com |
| Hydrophilic-Interaction Chromatography (HILIC) | Partitioning on a polar stationary phase | Effective for retaining and separating highly polar glucosinolates. | waters.comnih.govnih.gov |
Membrane-Based Separation Techniques (e.g., Nanofiltration)
Membrane-based separation techniques, particularly nanofiltration, have emerged as an efficient method for the post-chromatography purification of this compound. tandfonline.comresearchgate.net Nanofiltration is a pressure-driven membrane process that separates molecules based on size, allowing for the removal of small molecules and ions. pureprocess.eufactwaterco.comwatertechnologies.mx
After chromatographic separation, the eluate containing this compound often has a high salt concentration, for example, from the use of KCl as an eluent in LPLC. tandfonline.comresearchgate.net Nanofiltration is highly effective for desalination, the process of removing this salt. tandfonline.comresearchgate.net
In one study, an NF270-400 membrane was used to remove KCl from the this compound solution. tandfonline.comresearchgate.net This method was compared to precipitation with methanol for salt removal. The results showed that nanofiltration was significantly more effective, achieving a KCl removal rate of 99.5%. tandfonline.comresearchgate.net Furthermore, the purity of the final this compound product was 91.5% with a recovery of 89.0%, which was much higher than the results obtained through precipitation. tandfonline.comtandfonline.comresearchgate.net The process involves passing the solution through the nanofiltration membrane, where the larger this compound molecules are retained while the smaller salt ions pass through. pureprocess.eu This can be repeated until the desired level of desalination is achieved. tandfonline.com
Purity Assessment and Structural Characterization of Isolated Glucoraphanin
Following extraction, isolation, and purification, the resultant glucoraphanin product undergoes rigorous analysis to ascertain its purity and confirm its molecular structure. This validation is critical for its use as a reference standard in analytical chemistry and for further research applications. The principal techniques employed for this purpose are chromatography for purity assessment and spectroscopy for structural elucidation.
Purity Assessment
The purity of an isolated glucoraphanin sample is most commonly determined using High-Performance Liquid Chromatography (HPLC). acs.orgrsc.org This technique separates the target compound from any remaining impurities, and the purity is typically calculated based on the relative area of the glucoraphanin peak in the resulting chromatogram.
Different HPLC methods have been successfully utilized. A common approach involves reverse-phase HPLC coupled with a UV detector, often monitoring at wavelengths between 220 nm and 229 nm. waters.comgoogle.com For instance, a study employing mass-directed purification with a preparative Hydrophilic-Interaction Chromatography (HILIC) column successfully increased the purity of glucoraphanin from an initial 53% in the crude broccoli seed extract to 95% in the final isolated material, as verified by analytical HPLC with UV detection at 220 nm. waters.com
Another method, combining anion exchange chromatography with gel filtration, yielded glucoraphanin with a purity of approximately 95% on a weight basis (and 99% based on HPLC peak area). nih.gov In other research, scaled-up separation using slow rotary countercurrent chromatography (SRCCC) from crude broccoli seed extract produced 61.5 g of glucoraphanin with a purity of 91.2% as determined by HPLC. akjournals.com The use of an Evaporative Light-Scattering Detector (ELSD) with HPLC has also been described as an efficient method for the simultaneous quantification of glucoraphanin and its degradation product, sulforaphane (B1684495). nih.gov
The table below summarizes purity findings from various research efforts, highlighting the effectiveness of different purification strategies.
Table 1: Purity of Glucoraphanin from Different Isolation Methodologies
| Isolation Method | Source Material | Final Purity | Analytical Method | Reference |
|---|---|---|---|---|
| Mass-Directed Preparative HILIC | Broccoli Seeds | 95% | HPLC-UV (220 nm) | waters.com |
| Anion Exchange Chromatography & Gel Filtration | Tuscan Black Kale Seeds | ≈95% (w/w) | HPLC | nih.gov |
| Slow Rotary Countercurrent Chromatography (SRCCC) | Broccoli Seeds | 91.2% | HPLC | akjournals.com |
Structural Characterization
Once high purity is established, the definitive identification of the isolated compound as glucoraphanin is accomplished through structural characterization, primarily using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. scirp.orgnih.govscirp.org
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the confirmation of its elemental composition and molecular weight. For glucoraphanin, high-resolution time-of-flight mass spectrometry (TOF-MS) has been used to obtain an exact mass measurement. In one analysis, the purified compound showed a measured m/z of 436.0409 in negative ion mode. lcms.cz This corresponds to the deprotonated molecule [M-H]⁻ and is in very close agreement with the theoretical value of 436.0406 for the chemical formula of glucoraphanin (C₁₂H₂₂NO₁₀S₃⁻). lcms.cz Tandem mass spectrometry (LC-MS/MS) provides further structural confirmation by analyzing fragment ions; for glucoraphanin, a characteristic transition is monitoring the precursor ion at m/z 435.8 to the product ion at m/z 96.7, which corresponds to the sulfate moiety [SO₃H]⁻. nih.gov
Table 2: Mass Spectrometry Data for Glucoraphanin
| Technique | Ionization Mode | Observed m/z | Theoretical m/z | Inferred Formula | Reference |
|---|---|---|---|---|---|
| TOF-MS | Electrospray Negative | 436.0409 | 436.0406 | C₁₂H₂₂NO₁₀S₃⁻ | lcms.cz |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (¹H) and two-dimensional (¹³C, HSQC) NMR experiments are conducted to assign all the proton and carbon signals in the structure, confirming the connectivity of the atoms. nih.govusda.gov For example, the chemical shifts for the glucosinolate core structure, the glucose moiety, and the specific 4-(methylsulfinyl)butyl side chain are all verified. usda.gov Research on a sinapine-glucoraphanin salt provided full spectral assignments for the glucoraphanin component. scirp.orgusda.gov The data confirmed the presence of the anomeric proton (H-1') of the sugar, the protons of the alkyl chain, and the methyl group attached to the sulfoxide. usda.gov
Table 3: Selected ¹H and ¹³C NMR Spectroscopic Data for the Glucoraphanin Moiety (in CD₃OD)
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
|---|---|---|
| Glucosinolate Core | ||
| C-0 | 159.4 | - |
| Side Chain | ||
| C-1 | 29.8 | 2.75 (m) |
| C-2 | 22.1 | 1.85 (m) |
| C-3 | 36.5 | 2.05 (m) |
| C-4 | 53.6 | 2.89 (m) |
| C-5 | 38.9 | 2.70 (s) |
| Glucose Moiety | ||
| C-1' | 82.2 | 4.85 (d) |
| C-2' | 73.5 | 3.35 (m) |
| C-3' | 78.5 | 3.42 (m) |
| C-4' | 71.3 | 3.30 (m) |
| C-5' | 81.3 | 3.51 (m) |
| C-6' | 62.4 | 3.70 (dd), 3.88 (d) |
Data adapted from studies on sinapine-glucoraphanin salt. scirp.orgusda.gov
By combining these comprehensive analytical and spectroscopic techniques, researchers can confidently verify both the high purity and the precise chemical structure of isolated glucoraphanin.
Comparative Analysis with Other Glucosinolates Profiles
The glucosinolate profile of a plant is the specific composition and concentration of different glucosinolates. Glucoraphenin is part of a diverse family of these compounds, and its presence and abundance vary in comparison to other glucosinolates.
In radish, the glucosinolate profile is often dominated by this compound and its redox partner, glucoraphasatin. nih.govresearchgate.net This contrasts with other Brassica vegetables. For example:
Broccoli is well-known for its high content of glucoraphanin (B191350), the precursor to sulforaphane (B1684495). mdpi.commdpi.com While this compound is structurally similar to glucoraphanin, it is generally not a major component of the glucosinolate profile in broccoli. researchgate.net
Cabbage cultivars typically contain sinigrin (B192396) and glucobrassicin (B1234704) as major glucosinolates. cropj.commdpi.comcabidigitallibrary.org
Mustard greens (Brassica juncea) are characterized by high levels of sinigrin. whiterose.ac.ukmdpi.com
Kale often has high concentrations of sinigrin. mdpi.com
The following interactive table provides a comparative overview of the dominant glucosinolates found in various Brassicaceae vegetables.
| Vegetable | Dominant Glucosinolate(s) |
| Radish (Raphanus sativus) | This compound, Glucoraphasatin cropj.comnih.gov |
| Broccoli (Brassica oleracea var. italica) | Glucoraphanin, Glucobrassicin mdpi.commdpi.com |
| Cabbage (Brassica oleracea var. capitata) | Sinigrin, Glucobrassicin cropj.commdpi.com |
| Mustard Greens (Brassica juncea) | Sinigrin whiterose.ac.ukmdpi.com |
| Kale (Brassica oleracea var. acephala) | Sinigrin mdpi.com |
| Cauliflower (Brassica oleracea var. botrytis) | Sinigrin, Glucoerucin (B1204559) mdpi.comresearchgate.net |
This comparative analysis highlights the unique position of this compound, primarily as a key glucosinolate in the Raphanus genus, distinguishing it from the glucosinolate profiles of many other commonly consumed Brassica vegetables.
Analytical and Quantification Approaches
Chromatographic Techniques for Glucoraphenin Analysis
Chromatography is the cornerstone for the separation and analysis of this compound. Due to the polar nature of glucosinolates, specific chromatographic modes are employed to achieve effective separation from other plant constituents.
High-Performance Liquid Chromatography (HPLC-DAD/UV)
High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or a UV detector is a widely used method for quantifying glucosinolates. measurlabs.com This technique separates compounds based on their interactions with a stationary phase packed in a column. measurlabs.com For glucosinolates, analysis is often performed on their desulfated forms to improve chromatographic retention and resolution on reversed-phase columns. The desulfation is an enzymatic process that removes the sulfate (B86663) group, reducing the polarity of the molecule. researchgate.net
The standard procedure involves extracting glucosinolates from the plant material, followed by an enzymatic desulfation step. The resulting desulfo-glucosinolates are then separated on a C18 reversed-phase column and detected by UV absorbance, typically around 229 nm. researchgate.netakjournals.com One study on Raphani Semen (radish seeds) utilized HPLC with a DAD to create characteristic spectra for analyzing components at different enzymatic hydrolysis times, using a detection wavelength of 225 nm. bvsalud.org This method allows for the quantification of individual glucosinolates, including this compound, by comparing peak areas to those of a known standard, often sinigrin (B192396) or glucotropaeolin. bvsalud.orgnih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative and powerful technique for the analysis of highly polar compounds like intact glucosinolates. longdom.orgthermofisher.com Unlike reversed-phase chromatography, HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. sigmaaldrich.com This setup allows for the retention and separation of polar analytes that are poorly retained on C18 columns. thermofisher.com
HILIC offers several advantages for this compound analysis. It allows for the analysis of intact glucosinolates, eliminating the need for the desulfation step. nih.gov This simplifies sample preparation and preserves the biological activity of the compounds. Furthermore, the high organic content of the mobile phase in HILIC is advantageous for coupling with mass spectrometry, as it enhances analyte desolvation and ionization efficiency. longdom.orgthermofisher.com An improved HILIC method using a zwitterionic stationary phase has been shown to provide robust and reproducible separations of glucosinolates from plant extracts with greater flexibility in mobile phase composition. nih.govnih.gov
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) has become an indispensable tool for the sensitive and selective analysis of this compound. When coupled with liquid chromatography (LC), it provides high specificity for identification and accuracy for quantification.
LC-MS/MS Platforms (e.g., ESI-MS/MS, APCI-MS/MS, QqQ(LIT)-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the definitive identification and quantification of this compound. mdpi.com This technique involves coupling an LC system to a mass spectrometer, which acts as a highly selective and sensitive detector. Electrospray ionization (ESI) is the most common ionization source used for glucosinolate analysis, typically operating in negative ion mode, which is well-suited for these anionic compounds. nih.govuniss.it Atmospheric pressure chemical ionization (APCI) has also been utilized, particularly for identifying desulfo-glucosinolates. nih.gov
In a typical LC-MS/MS experiment, the deprotonated molecule of this compound [M-H]⁻ is selected in the first mass analyzer and then fragmented to produce characteristic product ions. For glucosinolates, a common fragmentation pathway involves the loss of the sulfate group, generating a highly specific ion at m/z 97 ([SO₃H]⁻). mdpi.com The transition from the precursor ion of this compound (m/z 436) to this product ion is often used for quantification in Multiple Reaction Monitoring (MRM) mode. mdpi.com This approach provides excellent selectivity and sensitivity, allowing for the detection of this compound even in complex matrices like plant extracts and biological fluids. mdpi.comnih.gov
Advanced platforms like triple quadrupole/linear ion trap (QqQ(LIT)-MS/MS) systems offer enhanced capabilities for both quantification and structural confirmation. uniss.it For instance, a study on radish identified this compound and glucoraphasatin using HPLC-ESI-MS/MS. hst-j.org
Spectroscopic Methods for Glucosinolate Content Estimation (e.g., Visible/Near-Infrared Spectroscopy)
While chromatographic methods provide detailed and accurate quantification, they can be time-consuming and destructive. usda.gov Spectroscopic techniques, particularly Visible/Near-Infrared Spectroscopy (Vis-NIRS), offer a rapid and non-destructive alternative for estimating glucosinolate content in large-scale screening applications, such as in plant breeding programs. mdpi.comnih.gov
NIRS measures the absorption of light in the near-infrared region (780–2500 nm), which corresponds to overtones and combinations of molecular vibrations, especially of C-H, O-H, and N-H bonds. nih.gov By developing calibration models using a reference method like HPLC, NIRS can predict the total glucosinolate content or even individual glucosinolates like this compound in samples such as intact seeds or ground leaves. researchgate.netnih.gov
The performance of NIRS models is evaluated by parameters like the coefficient of determination (R²) and the ratio of performance to deviation (RPD). Studies have shown that NIRS can develop effective calibration equations for total glucosinolate content in various Brassica species. usda.gov For instance, a study on rocket leaves demonstrated that NIRS could be used for the rough prediction of glucoraphanin (B191350) content, with coefficients of determination in external validation (R²VAL) for various glucosinolates ranging from 0.59 to 0.84. mdpi.com Another study successfully developed NIRS calibrations to discriminate between high and low levels of this compound in Raphanus sativus. researchgate.net
The following table presents calibration statistics for NIRS models developed for various quality traits in Brassicaceae seeds, including total glucosinolate content.
| Trait | Range | Mean | SD | R² | RPD |
| Total Glucosinolates (µmol/g) | 3.5–139.7 | 45.4 | 36.3 | 0.92 | 2.3 |
| Oil Content (%) | 17.6–51.0 | 37.5 | 7.3 | 0.98 | 7.3 |
| Nitrogen (%) | 2.4–6.3 | 4.3 | 0.9 | 0.98 | 5.3 |
| Data adapted from a study on the development of NIRS calibrations for Brassicaceae germplasm. usda.gov |
Sample Preparation Strategies for Analysis (e.g., Desulfation)
The accurate quantification of glucoraphanin from various matrices, particularly plant tissues, is critically dependent on robust and meticulous sample preparation. The primary goals of these preparatory steps are to efficiently extract the target analyte, remove interfering substances, and in many cases, chemically modify the glucoraphanin to make it amenable to specific analytical techniques. A key challenge in the analysis of glucosinolates like glucoraphanin is the presence of the myrosinase enzyme in the plant material. If plant tissues are damaged without deactivating this enzyme, it will hydrolyze glucoraphanin, leading to inaccurate quantification of the native compound. acs.orgmdpi.com Therefore, the initial extraction step is crucial for inhibiting myrosinase activity.
Common strategies to achieve this include flash-freezing fresh samples in liquid nitrogen, followed by freeze-drying, or immediately boiling the sample in solvents like ethanol (B145695), methanol (B129727), or water. mdpi.commdpi.com For instance, freeze-dried and powdered cabbage samples have been successfully extracted using boiling 70% methanol to deactivate myrosinase. mdpi.com Similarly, boiling broccoli seeds in deionized water has been used as an effective initial extraction step. waters.com
Following the initial extraction, various cleanup and purification techniques are employed. These can range from simple centrifugation and filtration to more sophisticated methods like solid-phase extraction (SPE). nih.govacs.org The choice of method often depends on the complexity of the sample matrix and the requirements of the subsequent analytical instrument.
Table 1: Comparison of Initial Extraction Methods for Glucoraphanin and Other Glucosinolates
| Method | Sample Type | Procedure | Purpose | Source(s) |
|---|---|---|---|---|
| Boiling Solvent Extraction | Cabbage Powder | Extracted twice with 1 mL of boiling 70% methanol for 20 min. | Deactivate myrosinase and extract glucosinolates. | mdpi.com |
| Boiling Water Extraction | Broccoli Seeds | Boiled in deionized water for five minutes, then homogenized. | Deactivate myrosinase and extract glucoraphanin. | waters.com |
| Freeze-Drying & Grinding | Brassicaceae Vegetables | Samples stored at -80°C for 24h, freeze-dried, and ground to a fine powder. | Inhibit myrosinase activity and prepare for solvent extraction. | mdpi.com |
| Liquid Nitrogen Freezing | Brassicaceae Vegetables | Fresh samples frozen in liquid nitrogen and ground to a powder. | Inhibit myrosinase activity for immediate extraction. | mdpi.com |
| Microwave Treatment | Brassicaceae Vegetables | Samples treated in a domestic microwave (900 W) for 20-180 seconds. | Inhibit myrosinase activity. | mdpi.com |
| Acetonitrile (B52724) Precipitation | Plasma | 1 mL of acetonitrile added to 100 µl of plasma, vortexed, and centrifuged. | Precipitate proteins for direct LC-MS/MS analysis of glucoraphanin. | nih.gov |
A widely accepted and frequently employed strategy in glucosinolate analysis involves a desulfation step prior to chromatographic separation. mdpi.comnih.govcabidigitallibrary.org Glucosinolates contain a strongly acidic sulfate group which can lead to poor retention and peak shape in typical reversed-phase high-performance liquid chromatography (HPLC) systems. acs.orgacs.org Enzymatic removal of this sulfate group yields desulfo-glucosinolates, which are more amenable to HPLC analysis. researchgate.netaqpingredients.com
The desulfation process is typically performed on-column using an anion-exchange solid-phase extraction (SPE) cartridge or a self-packed column with a resin like DEAE (diethylaminoethyl)-Sephadex A-25. mdpi.commdpi.comredalyc.orghst-j.org The crude extract is loaded onto the column, which retains the negatively charged glucosinolates. After washing away impurities, a solution of aryl sulfatase (often from Helix pomatia) is added. mdpi.comdlsu.edu.phmdpi.com The column is then capped and left to react, typically overnight at room temperature, to allow the enzyme to cleave the sulfate group from the bound glucosinolates. mdpi.comredalyc.org For the sulfatase to work effectively, the pH of the solution is sometimes adjusted to an optimal range, such as 4.5-5.0. mdpi.com Finally, the neutral desulfo-glucosinolates are eluted from the column using water or another suitable solvent. mdpi.commdpi.com
While this desulfation method is standard for HPLC-UV analysis, it is not without potential issues. The process can sometimes result in incomplete desulfation or degradation of the target compounds, which can lead to inaccurate quantification. acs.orgmdpi.com For example, desulfothis compound, a related compound, has been shown to be unstable and can undergo further transformations. researchgate.net Consequently, methods that allow for the direct analysis of intact glucosinolates have also been developed, often utilizing techniques like Hydrophilic Interaction Chromatography (HILIC) or tandem mass spectrometry (LC-MS/MS), which can handle the polar nature of the intact molecules without the need for desulfation. waters.comnih.govacs.org
Table 2: Typical On-Column Enzymatic Desulfation Protocol
| Step | Description | Details | Source(s) |
|---|---|---|---|
| 1. Column Preparation | Anion-exchange column is prepared and activated. | Mini Bio-Spin columns filled with DEAE-Sephadex A-25, activated with sodium acetate. | mdpi.comredalyc.org |
| 2. Sample Loading | The crude glucosinolate extract is loaded onto the column. | The supernatant from the initial extraction is passed through the column. Glucosinolates are retained. | mdpi.comredalyc.org |
| 3. Washing | Unwanted compounds are washed from the column. | Washed with ultrapure water to remove neutral and cationic ions. | redalyc.org |
| 4. Enzyme Addition | Aryl sulfatase enzyme is added to the column. | 200 µL of purified aryl sulfatase (type H-1 from H. pomatia) is loaded. | mdpi.com |
| 5. Incubation | The enzyme reacts with the bound glucosinolates. | The column is capped and left for 18 hours (or overnight) at room temperature. | mdpi.comredalyc.org |
| 6. Elution | The resulting desulfo-glucosinolates are collected. | Eluted with distilled water, filtered through a 0.2-µm syringe filter, and analyzed by HPLC. | mdpi.com |
Enzymatic and Microbial Metabolism of Glucoraphenin
Myrosinase-Mediated Hydrolysis Pathways
When plant tissues are damaged, for instance by chewing or cutting, the enzyme myrosinase comes into contact with glucoraphenin, initiating a hydrolysis reaction. ahperformance.comchemicalbook.com This process cleaves the β-thioglucoside bond in the this compound molecule, releasing glucose and an unstable aglycone intermediate. nih.gov The fate of this aglycone is determined by the reaction conditions and the presence of specific protein cofactors. nih.govresearchgate.net
In the absence of certain cofactors, the unstable aglycone derived from this compound spontaneously rearranges to form sulforaphene (B1682523), which is an isothiocyanate. ishs.org Sulforaphene is the primary isothiocyanate produced from the myrosinase-catalyzed hydrolysis of this compound. tandfonline.com This conversion is a key activation step, as the parent glucosinolate is considered biologically inert, while the resulting isothiocyanate exhibits various biological activities. ishs.orgfrontiersin.org Radish sprouts, which contain this compound, are noted for producing the isothiocyanate sulforaphene upon hydrolysis. ishs.org
The hydrolysis of this compound does not always lead to the formation of sulforaphene. The reaction can be diverted to produce nitriles and epithionitriles, especially in the presence of supplementary proteins known as specifier proteins. nih.govmdpi.com
A key player in this diversion is the Epithiospecifier Protein (ESP). daf.qld.gov.au ESP is a non-catalytic cofactor of myrosinase that, when present, directs the breakdown of the aglycone intermediate towards the formation of nitriles at the expense of isothiocyanates. nih.govdaf.qld.gov.au While ESP is known to promote the formation of epithionitriles from glucosinolates with a terminal double bond in their side chain, it can also facilitate the production of simple nitriles from other types of glucosinolates. mdpi.comdaf.qld.gov.au In broccoli, for example, ESP activity is linked to the formation of sulforaphane (B1684495) nitrile from glucoraphanin (B191350). nih.govdaf.qld.gov.au The ratio of ESP activity to myrosinase activity is a critical determinant of the proportion of nitriles produced during hydrolysis. daf.qld.gov.au Radish, a primary source of this compound, is reported to lack ESP, which is why it largely produces the isothiocyanate sulforaphene. ishs.orgmdpi.com In contrast, broccoli contains ESP, leading to a higher proportion of nitrile products from its corresponding glucosinolate, glucoraphanin. ishs.org
Formation of Sulforaphene (Isothiocyanate)
Role of Gut Microbiota in this compound Bioconversion
When cruciferous vegetables are cooked, the plant's native myrosinase enzyme is often inactivated by the heat. ahperformance.comfrontiersin.org In such cases, intact this compound transits to the lower gastrointestinal tract, where it becomes a substrate for the resident gut microbiota. frontiersin.orgnih.govresearchgate.net The gut microbiome is essential for the conversion of glucosinolates to isothiocyanates when plant myrosinase is absent. frontiersin.org
A variety of bacterial species residing in the human gut possess myrosinase-like enzymatic activity, enabling them to hydrolyze glucosinolates. frontiersin.orgnih.gov This allows for the conversion of dietary this compound into its bioactive metabolites within the colon. researchgate.net Studies have identified several bacterial genera capable of this bioconversion, including Lactococcus, Bifidobacterium, Lactobacillus, Bacteroides, Enterococcus, and Streptomyces. frontiersin.org Research has specifically demonstrated that certain strains, such as Bacillus subtilis 839, contain a microbial myrosinase that can effectively convert glucoraphanin to sulforaphane in the intestine. ahperformance.com The presence and activity of these bacteria can significantly influence the metabolic fate of ingested this compound. nih.gov
The metabolic action of gut microbiota on glucosinolates is complex and can lead to a different profile of metabolites compared to plant-based enzymatic hydrolysis. Besides producing sulforaphene, gut microbes can generate other distinct compounds from this compound. frontiersin.orgnih.gov Some microbes can restore glucoraphanin to glucoerucin (B1204559), which can then be hydrolyzed to form erucin (B1671059) or erucin nitrile. acs.org In experimental models using human fecal bacteria, a significant conversion of glucoraphanin to glucoerucin has been observed. frontiersin.org In turn, glucoerucin can be metabolized by various gut bacteria to produce erucin and erucin nitrile. nih.gov This highlights the diverse metabolic capabilities of the gut microbiome in transforming a single precursor into multiple derivatives. frontiersin.orgnih.gov
Microbial Myrosinase-Like Activity
Factors Influencing Enzymatic and Microbial Conversion Efficiency
The efficiency of converting this compound into its various metabolites is not constant and is influenced by a multitude of factors, ranging from biochemical conditions to individual human physiology.
| Factor | Description | Impact on Conversion |
| pH | The acidity or alkalinity of the environment affects enzyme activity. | Plant myrosinase has optimal activity between pH 5 and 9. frontiersin.org It is active in the alkaline conditions of the oral cavity but is inactivated by the acidic conditions of the stomach. frontiersin.orgfrontiersin.org The optimal pH for myrosinase from radish has been reported to be between 5 and 6. sciengine.com |
| Temperature | Heat can denature enzymes and other proteins. | Cooking inactivates plant myrosinase, preventing the conversion of this compound to sulforaphene. ahperformance.com The ESP cofactor is more sensitive to heat than myrosinase, and certain heating methods like steaming can preferentially inactivate ESP, thereby increasing the yield of isothiocyanates over nitriles. acs.org |
| Epithiospecifier Protein (ESP) | A protein cofactor that alters the outcome of myrosinase hydrolysis. | The presence of ESP directs the hydrolysis of glucosinolates toward the formation of nitriles instead of the bioactive isothiocyanates. ishs.orgnih.gov |
| Gut Microbiota Composition | The specific types and abundance of bacteria in an individual's gut. | There is significant inter-individual variation in the ability to convert glucosinolates to isothiocyanates, with some individuals being "high converters" and others "low converters". foundmyfitness.comnih.gov These differences are attributed to variations in the gut microbial communities. nih.gov |
| Food Processing | Methods used to prepare cruciferous vegetables for consumption. | Cooking methods like boiling and microwaving can quickly lead to the loss of both nitriles and sulforaphane. acs.org Steaming, however, may enhance sulforaphane yield by inactivating the heat-sensitive ESP. acs.org |
The conversion efficiency of glucosinolates to isothiocyanates by gut microflora can vary enormously among individuals, ranging from approximately 1% to over 40%. nih.gov This variability underscores the complex interplay between diet, food preparation, and the unique composition of an individual's gut microbiome in determining the ultimate bioavailability of this compound-derived metabolites. nih.govnih.gov
Investigations of Glucoraphenin S Biological Activities and Molecular Mechanisms in Vitro and Pre Clinical Animal Models
Modulation of Xenobiotic-Metabolizing Enzyme Systems
The protective properties of compounds derived from Brassicaceae vegetables are often linked to their ability to modulate xenobiotic-metabolizing enzymes (XMEs). researchgate.netnih.gov These enzymes are categorized into Phase I, which typically activate pro-carcinogens, and Phase II, which detoxify them. nih.gov Glucoraphenin and its metabolites have been shown to influence both phases.
Phase I Enzyme Inhibition Mechanisms
The conventional chemopreventive hypothesis suggests that beneficial compounds inhibit Phase I enzymes to prevent the activation of carcinogens. nih.govnih.gov However, studies on this compound have yielded complex results. While its breakdown products, isothiocyanates, are generally known to inhibit Phase I enzymes, some research indicates that this compound itself can induce them. bibliotekanauki.plcore.ac.uk
In a study using male Sprague-Dawley rats, this compound was found to primarily induce the cytochrome P-450 (CYP) isoform CYP1A2. researchgate.netnih.gov Another study in rats showed that glucoraphanin (B191350), a closely related glucosinolate, potently induced several Phase I enzymes, including CYP1A1/2, CYP3A1/2, and CYP2E1, which are involved in activating substances like polycyclic aromatic hydrocarbons and nitrosamines. nih.gov Conversely, in an in-vitro study using human hepatoma HepG2 cells, the related compound glucoraphanin showed a decrease in a marker for CYP1A activity at high concentrations. nih.gov This suggests that the effect of this compound on Phase I enzymes can be context-dependent, varying with the model system and the specific compound administered.
Phase II Enzyme Induction (e.g., Glutathione (B108866) S-transferase, Quinone Reductase)
A more consistent and well-documented effect of this compound is the induction of Phase II detoxification enzymes. rupahealth.comcabidigitallibrary.org This action is primarily mediated by its hydrolysis product, sulforaphene (B1682523) (or the well-studied sulforaphane (B1684495) from glucoraphanin). bibliotekanauki.plnih.govcabidigitallibrary.org These enzymes play a crucial role in protecting cells against carcinogens and toxic electrophiles. rupahealth.com
Key Phase II enzymes induced include Glutathione S-transferase (GST) and Quinone Reductase (QR). bibliotekanauki.plcabidigitallibrary.org In a study on rats, a single administration of this compound led to a significant increase in GST activity, up to approximately 3.2-fold. researchgate.netnih.gov Studies on human hepatoma cells (HepG2) demonstrated that while glucoraphanin alone had no effect on GST or QR, the addition of the enzyme myrosinase (which converts it to sulforaphane) resulted in a marked elevation of QR activity. nih.gov This highlights that the conversion of the precursor glucosinolate to its isothiocyanate form is critical for the induction of these protective enzymes. nih.gov
| Compound | Enzyme | Model System | Observed Effect | Reference |
|---|---|---|---|---|
| This compound (GRE) | CYP1A2 | Sprague-Dawley Rats (in vivo) | Induction | researchgate.netnih.gov |
| Glucoraphanin | CYP1A1/2, CYP3A1/2, CYP2E1 | Rat Liver (in vivo) | Powerful Induction | nih.gov |
| This compound (GRE) | Glutathione S-transferase (GST) | Sprague-Dawley Rats (in vivo) | ~3.2-fold increase | researchgate.netnih.gov |
| Glucoraphanin + Myrosinase (yielding Sulforaphane) | Quinone Reductase (QR) | Human HepG2 Cells (in vitro) | Elevated activity | nih.gov |
| Sulforaphane | Quinone Reductase (QR) | Mouse Hepatoma Cells (in vitro) | 3-fold maximal induction | nih.gov |
Cellular Signaling Pathway Interactions
This compound, through its bioactive metabolite, interacts with critical cellular signaling pathways that regulate cellular defense mechanisms, including responses to oxidative stress and inflammation.
Activation of Nrf2 Signaling Cascades
One of the most significant molecular mechanisms of this compound's action is the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comtandfonline.comnih.govmdpi.com This pathway is a master regulator of the cellular antioxidant response. mdpi.comnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. frontiersin.orgmdpi.com
The isothiocyanate metabolite of this compound, sulforaphene (and the related sulforaphane), is an electrophile that can react with specific cysteine residues on Keap1. frontiersin.orgfrontiersin.org This interaction causes a conformational change in Keap1, leading to the release of Nrf2. mdpi.comfrontiersin.org Freed Nrf2 then translocates to the nucleus, where it binds to a specific DNA sequence known as the Antioxidant Response Element (ARE). frontiersin.orgfrontiersin.org This binding initiates the transcription of a wide array of cytoprotective genes, including numerous Phase II and antioxidant enzymes. nih.govfrontiersin.org In-vivo studies have confirmed that dietary supplementation with glucoraphanin elevates Nrf2 levels and its downstream targets in mice. mdpi.com
| Pathway Component | Role | Interaction with this compound Metabolite (Sulforaphene/Sulforaphane) | Reference |
|---|---|---|---|
| Keap1 | Nrf2 Repressor | Metabolite binds to Keap1, causing a conformational change. | frontiersin.orgmdpi.comfrontiersin.org |
| Nrf2 | Transcription Factor | Released from Keap1, translocates to the nucleus. | mdpi.comfrontiersin.org |
| Antioxidant Response Element (ARE) | DNA Promoter Region | Nrf2 binds to ARE to initiate gene transcription. | frontiersin.orgfrontiersin.org |
| Downstream Target Genes (e.g., NQO1, GSTs, HO-1) | Phase II and Antioxidant Enzymes | Upregulated expression, leading to enhanced cellular protection. | nih.govfrontiersin.orgfrontiersin.org |
Modulation of Inflammatory Pathways (e.g., NF-κB Pathway)
Chronic inflammation is a key driver of many diseases, and the nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. nih.govmdpi.com There is significant cross-talk between the Nrf2 and NF-κB pathways. frontiersin.org Activation of the Nrf2 pathway has been shown to inhibit the activity of NF-κB. frontiersin.orgfrontiersin.org
Sulforaphane, the metabolite of glucoraphanin, has been demonstrated to inhibit NF-κB-driven transcription in a dose-dependent manner in cell culture models. nih.gov This inhibition prevents the transcription of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). frontiersin.orgmdpi.com In a study on intestinal epithelial cells, sulforaphane was effective at inhibiting the NF-κB pathway, whereas its precursor, glucoraphanin, was inactive or showed a slight pro-inflammatory effect, again emphasizing the necessity of enzymatic conversion for bioactivity. nih.gov By suppressing the NF-κB pathway, this compound's metabolites can help mitigate inflammatory processes. mdpi.commdpi.com
Mechanisms of Antioxidant System Modulation
The modulation of the body's antioxidant systems is a direct consequence of Nrf2 activation. frontiersin.org By upregulating a suite of antioxidant enzymes, the metabolites of this compound enhance the cell's ability to neutralize reactive oxygen species (ROS) and defend against oxidative stress, which is implicated in numerous chronic diseases. mdpi.comfrontiersin.org
The antioxidant enzymes induced via the Nrf2 pathway include NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione peroxidase (GPx). frontiersin.orgfrontiersin.org Pre-clinical studies in mice have shown that glucoraphanin supplementation can restore depleted levels of HO-1 and protect against DNA damage induced by oxidative stress. mdpi.com Other studies have confirmed that treatment with sulforaphane improves the activity of SOD, CAT, and GPx. frontiersin.org This broad-spectrum induction of the cellular antioxidant machinery is a primary mechanism behind the protective effects observed in studies of this compound and its derivatives. frontiersin.orgresearchgate.net
| Antioxidant Enzyme/Marker | Function | Effect of this compound/Sulforaphane | Reference |
|---|---|---|---|
| Heme Oxygenase-1 (HO-1) | Catalyzes heme degradation; antioxidant | Upregulated/Restored | mdpi.com |
| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide | Improved activity | frontiersin.org |
| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen | Improved activity | frontiersin.org |
| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides | Improved activity | frontiersin.org |
| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Marker of oxidative DNA damage | Decreased levels | mdpi.com |
Influence on Cellular Proliferation Processes in In Vitro Models
In vitro research into the direct effects of glucoraphanin on cellular proliferation has revealed that the compound itself is largely inactive. The primary biological activity is attributed to its isothiocyanate metabolite, sulforaphane, which is formed through the enzymatic action of myrosinase. cabidigitallibrary.orgmdpi.comresearchgate.net Studies utilizing various human cancer cell lines have consistently demonstrated that pure glucoraphanin does not exert a significant antiproliferative effect. cabidigitallibrary.orgresearchgate.net
One study investigating human colorectal carcinoma (Caco-2, HT-29) and hepatocellular carcinoma (HepG2) cells found that glucoraphanin did not inhibit cell proliferation. cabidigitallibrary.org In contrast, sulforaphane effectively inhibited the growth of these cell lines. cabidigitallibrary.org Similarly, research on human bladder cancer cells (UM-UC-3) showed that sulforaphane and broccoli sprout extracts inhibited cancer cell growth, an effect not observed with glucoraphanin alone. researchgate.net The conversion of glucoraphanin to sulforaphane is a critical prerequisite for observing antiproliferative activity in these cell culture models. researchgate.net When the incubation medium for HepG2 cells was supplemented with myrosinase, the enzyme that catalyzes this conversion, an increase in the activity of quinone reductase, a phase II detoxification enzyme, was observed, highlighting the necessity of hydrolysis for bioactivity. nih.gov
The anticancer properties, such as inhibiting tumor proliferation and triggering apoptosis, are consistently linked to sulforaphane. researchgate.netresearchgate.net Sulforaphane has been shown to inhibit cell cycle progression and induce apoptotic cell death in a variety of cancer cell types. cabidigitallibrary.org Therefore, while glucoraphanin is a key dietary precursor, its influence on cellular proliferation in vitro is indirect and entirely dependent on its conversion to the bioactive sulforaphane. cabidigitallibrary.orgmdpi.com
Table 1: Effect of Glucoraphanin and Sulforaphane on Cancer Cell Proliferation In Vitro
| Compound | Cell Line(s) | Observed Effect on Proliferation | Source(s) |
|---|---|---|---|
| Glucoraphanin | Caco-2, HT-29 (Colon Carcinoma), HepG2 (Hepatocellular Carcinoma) | No significant antiproliferative effect observed. | cabidigitallibrary.org, researchgate.net |
| Sulforaphane | Caco-2, HT-29 (Colon Carcinoma), HepG2 (Hepatocellular Carcinoma), UM-UC-3 (Bladder Cancer) | Demonstrated dose-dependent inhibition of cell proliferation and induced apoptosis. | cabidigitallibrary.org, researchgate.net, researchgate.net |
Impact on Lipid Metabolism Regulation in Pre-clinical Animal Models
Pre-clinical studies using animal models, particularly mice fed a high-fat diet (HFD), have provided significant evidence that glucoraphanin can positively influence lipid metabolism and mitigate obesity-related complications like non-alcoholic fatty liver disease (NAFLD). diabetesjournals.orgresearchgate.netnih.gov
In HFD-fed mice, dietary supplementation with glucoraphanin has been shown to attenuate weight gain, reduce hepatic steatosis (fatty liver), and improve glucose tolerance and insulin (B600854) sensitivity. diabetesjournals.orgresearchgate.net A key finding is the reduction in the mass of various adipose tissues and a decrease in liver weight. nih.govresearchgate.net Histological analysis of liver tissue from these mice revealed a marked reduction in lipid droplets. nih.gov
The molecular mechanisms underlying these effects involve the modulation of key genes that regulate lipid synthesis and breakdown. Studies have reported that glucoraphanin administration leads to:
Decreased expression of lipogenic genes : The expression of genes involved in fatty acid synthesis, such as Fatty Acid Synthase (FAS), is downregulated in the liver. researchgate.net
Increased expression of fatty acid oxidation genes : Glucoraphanin upregulates the expression of genes involved in β-oxidation, including Peroxisome Proliferator-Activated Receptor alpha (PPARα), Carnitine Palmitoyltransferase 1 (CPT1), and Acyl-CoA Oxidase (ACOX) in the liver. researchgate.netmdpi.com
Furthermore, glucoraphanin supplementation has been associated with favorable changes in blood lipid profiles. In obese mice, it significantly lowered plasma levels of total cholesterol and triglycerides. researchgate.netmdpi.com One study noted that glucoraphanin treatment reduced plasma levels of the liver enzymes Alanine Transaminase (ALT) and Aspartate Transaminase (AST), indicating improved liver health. nih.gov The beneficial effects of glucoraphanin on hepatic lipid metabolism and insulin resistance appear to be dependent on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress. diabetesjournals.orgresearchgate.netnih.gov
Table 2: Effects of Glucoraphanin on Lipid Metabolism in High-Fat Diet-Fed Mice
| Parameter | Effect Observed | Gene Expression Changes | Source(s) |
|---|---|---|---|
| Body & Organ Weight | Decreased body weight gain, liver weight, and adipose tissue mass. | - | researchgate.net, diabetesjournals.org, nih.gov |
| Hepatic Lipids | Reduced hepatic steatosis and liver triglyceride levels. | - | diabetesjournals.org, nih.gov |
| Plasma Lipids | Decreased total cholesterol and triglycerides. | - | researchgate.net, mdpi.com |
| Liver Enzymes | Reduced plasma ALT and AST levels. | - | nih.gov |
| Gene Expression | Downregulation of FAS; Upregulation of PPARα, CPT1, ACOX. | - | researchgate.net, mdpi.com |
Reciprocal Modulation of Gut Microbiota Composition and Functionality
The relationship between glucoraphanin and the gut microbiota is bidirectional and crucial for its bioactivity. Mammalian digestive enzymes cannot hydrolyze glucoraphanin; this conversion is dependent on the myrosinase-like activity of certain bacteria residing in the gut. frontiersin.orgfrontiersin.orgasm.org Consequently, the composition of an individual's gut microbiota significantly influences the extent to which glucoraphanin is converted to the bioactive sulforaphane, leading to substantial inter-individual variation in its metabolic fate. frontiersin.orgnih.govcambridge.org
Conversely, the consumption of glucoraphanin, often through broccoli, can modulate the composition and function of the gut microbiota. researchgate.netnih.gov In animal models, glucoraphanin administration has been shown to induce significant shifts in the gut microbial community. frontiersin.org One of the most consistent findings in HFD-fed mice is a decrease in the Firmicutes/Bacteroidetes ratio, a hallmark often associated with a leaner phenotype. researchgate.net
Specific bacterial taxa are also affected. Studies have reported:
An increase in beneficial bacteria : Consumption of glucoraphanin or broccoli has been linked to an increased abundance of health-promoting bacteria such as the Lachnospiraceae NK4A136 group and Dubosiella newyorkensis. researchgate.netnih.gov
A decrease in pro-inflammatory bacteria : Glucoraphanin supplementation can lower the relative abundance of the Gram-negative bacterial family Desulfovibrionaceae, which are known producers of endotoxins like lipopolysaccharide (LPS). diabetesjournals.orgresearchgate.net This reduction in endotoxin-producing bacteria is associated with decreased metabolic endotoxemia, a state of chronic low-grade inflammation linked to obesity and insulin resistance. diabetesjournals.org
This modulation of the gut microbiota by glucoraphanin enhances the host's ability to metabolize glucosinolates. nih.gov For instance, feeding mice cooked broccoli, where the plant's native myrosinase is inactivated, increased the capacity of their cecal microbiota to hydrolyze glucoraphanin ex vivo, leading to greater production of sulforaphane. nih.gov This demonstrates a priming effect, where dietary exposure to glucoraphanin fosters a gut environment more efficient at its own conversion. nih.govnih.gov
Table 3: Modulation of Gut Microbiota by Glucoraphanin in Pre-clinical Models
| Microbial Change | Specific Taxa Affected | Functional Outcome | Source(s) |
|---|---|---|---|
| Altered Phyla Ratio | Decreased Firmicutes/Bacteroidetes ratio. | Associated with a healthier metabolic profile. | researchgate.net, frontiersin.org |
| Increased Beneficial Bacteria | Lachnospiraceae NK4A136 group, Dubosiella newyorkensis. | Promotion of gut health. | researchgate.net, nih.gov |
| Decreased Pro-inflammatory Bacteria | Desulfovibrionaceae family. | Reduced plasma lipopolysaccharide (LPS) levels and metabolic endotoxemia. | diabetesjournals.org, researchgate.net |
| Enhanced Metabolic Function | Increased microbial hydrolysis of glucoraphanin to sulforaphane. | Increased bioactivity of dietary glucoraphanin. | nih.gov |
Biotechnological Applications and Genetic Engineering
Strategies for Enhancing Glucoraphenin Content in Plants
Efforts to increase the concentration of this compound in plants encompass both conventional and modern biotechnological approaches. These strategies aim to manipulate the plant's inherent metabolic pathways to favor the synthesis and accumulation of this target glucosinolate.
Traditional methods of plant breeding and targeted agricultural practices represent the foundational approaches to augmenting this compound content. These methods, while often time-consuming, have proven effective in developing crops with desirable traits. wur.nl
Classical breeding involves the selective crossing of plant varieties with naturally high levels of this compound to produce offspring with enhanced concentrations. A notable example is the development of Beneforté® broccoli, an F1 hybrid resulting from a cross between a standard broccoli line and a wild relative, Brassica villosa. nih.gov This breeding program successfully produced broccoli with 2.5–3 times the glucoraphanin (B191350) content of conventional varieties. nih.gov The enhanced accumulation is attributed to improved sulfate (B86663) assimilation and altered sulfur partitioning, favoring glucoraphanin synthesis over other sulfur-containing compounds like S-methylcysteine sulfoxide. nih.govreading.ac.uk
Agronomic interventions focus on optimizing growing conditions to maximize this compound production. Key factors include nutrient management, particularly sulfur and nitrogen availability, and the application of elicitors. wur.nlmaxapress.com
Nutrient Management : Sulfur is a critical component of glucosinolates, and its availability in the soil directly impacts this compound synthesis. reading.ac.ukcapes.gov.br Studies on broccoli have shown that applying sulfur-containing fertilizers, such as gypsum, increases both sulfur uptake and this compound content in various plant organs, including the florets and seeds. nih.gov The ratio of nitrogen to sulfur is also crucial; high total glucosinolate concentrations are often observed with insufficient nitrogen supply, while a balanced N:S ratio is vital for optimizing both yield and glucosinolate content. capes.gov.brresearchgate.net For instance, an N:S ratio between 7:1 and 10:1 has been shown to promote broccoli yield and appearance while maintaining good glucosinolate levels. capes.gov.br
Elicitation : The application of elicitors, which are compounds that trigger defense responses in plants, can also stimulate glucosinolate production. Phytohormones like methyl jasmonate and jasmonic acid have been shown to be effective elicitors. aqpingredients.comacs.org For example, treating broccoli sprouts with methyl jasmonate led to a significant increase in glucoraphanin content. aqpingredients.comacs.org Similarly, the application of salicylic (B10762653) acid and certain amino acids like methionine can influence the levels of specific glucosinolates. nih.gov
Environmental Stress : Exposure to controlled environmental stressors can also enhance glucosinolate levels. For instance, applying low-temperature stress to kale sprouts led to an increase in aliphatic glucosinolates, including the detection of glucoraphanin which was absent in control samples. nih.gov Similarly, elevated cultivation temperatures have been observed to increase the glucosinolate content in broccoli sprouts. nih.gov
Interactive Table: Effect of Agronomic Interventions on this compound Content
| Intervention | Crop | Effect on this compound/Total Glucosinolates | Reference |
|---|---|---|---|
| Sulfur Fertilization (Gypsum) | Broccoli | Increased glucoraphanin content in all plant organs. nih.gov | nih.gov |
| Nitrogen and Sulfur Balance | Broccoli | High total glucosinolates at insufficient N supply; optimal N:S ratio (7:1-10:1) promotes yield and glucosinolate levels. capes.gov.br | capes.gov.br |
| Methyl Jasmonate Treatment | Broccoli Sprouts | Increased glucoraphanin content from 183 to 294 mg·100 g⁻¹. aqpingredients.comacs.org | aqpingredients.comacs.org |
| Low-Temperature Stress (8°C) | Kale Sprouts | Increased aliphatic glucosinolates; glucoraphanin detected only in stressed samples. nih.gov | nih.gov |
| Elevated Temperature (30/15°C day/night) | Broccoli Sprouts | Increased glucosinolate content compared to lower temperature regimes. nih.gov | nih.gov |
More direct and precise methods for increasing this compound involve genetic modification and the use of advanced gene-editing tools like CRISPR-Cas9. eurekalert.orgmedlineplus.gov These technologies allow for the targeted manipulation of genes involved in the glucosinolate biosynthetic pathway.
The biosynthesis of glucoraphanin is a complex process involving multiple genes. nih.gov Key regulatory genes and enzymes in the pathway have been identified as targets for genetic engineering. One such target is the transcription factor MYB28, which acts as a master regulator of aliphatic glucosinolate biosynthesis. eurekalert.org Field trials using CRISPR-Cas9 to "knock out" the MYB28 gene in Brassica oleracea resulted in a significant reduction in glucoraphanin accumulation, confirming its crucial role. eurekalert.orgnih.gov Conversely, overexpressing MYB28 is a strategy to enhance glucoraphanin content.
Another approach focuses on modifying genes involved in the conversion of precursor glucosinolates. For example, the AOP2 gene is involved in the conversion of glucoraphanin to other glucosinolates. nih.gov Silencing AOP2 genes using RNA interference (RNAi) in Brassica napus and Brassica juncea has been shown to increase glucoraphanin levels. nih.gov
The development of gene-editing technologies like CRISPR-Cas9 offers a powerful tool for precisely modifying these target genes to enhance glucoraphanin production in a more controlled manner than traditional genetic modification. frontiersin.org This can involve not only knocking out genes but also introducing specific changes to enhance enzyme activity or alter gene expression levels.
Classical Breeding and Agronomic Intervention Strategies
Metabolic Engineering for this compound Production in Heterologous Systems (e.g., Microorganisms)
The production of glucoraphanin is not limited to its native plant producers. Metabolic engineering offers the potential to transfer the entire glucoraphanin biosynthetic pathway into heterologous hosts, such as microorganisms like Escherichia coli and Saccharomyces cerevisiae, or other plants like Nicotiana benthamiana. researchgate.netescholarship.orgnih.gov This approach could lead to a stable and scalable production platform for glucoraphanin.
The glucoraphanin pathway consists of numerous biosynthetic enzymes. frontiersin.org A significant challenge in heterologous production is the correct expression and functioning of all these enzymes in a new host. Early attempts to engineer glucoraphanin in N. benthamiana were successful but resulted in low yields and the production of unintended side-products. frontiersin.org
Recent research has focused on optimizing the pathway by identifying and co-expressing auxiliary genes that can alleviate metabolic bottlenecks. escholarship.orgnih.gov For example, co-expressing the large subunit of isopropylmalate isomerase (LSU1) and a transporter protein (BAT5) in N. benthamiana led to a nine-fold increase in the production of dihomomethionine (B12077338), a key precursor to glucoraphanin. frontiersin.org Further optimization by screening and adding other coexpressed genes improved glucoraphanin production by 4.74-fold. escholarship.orgnih.gov
In microorganisms, the compartmentalization of the pathway in plants (some steps occur in the chloroplast and others in the cytosol) presents a hurdle. nih.gov A "de-compartmentalization" strategy was used to express the plant genes for dihomomethionine synthesis in the cytosol of E. coli. This resulted in the production of 25 mg/L of dihomomethionine, which could be increased to 57 mg/L with methionine supplementation. nih.gov While challenges remain in achieving high-level production of the final glucoraphanin product in microbes, these studies demonstrate the feasibility of this approach. nih.gov
Interactive Table: Heterologous Production of this compound and its Precursors
| Host Organism | Engineered Pathway/Genes | Product | Key Findings | Reference |
|---|---|---|---|---|
| Nicotiana benthamiana | Glucoraphanin biosynthetic genes from A. thaliana | Glucoraphanin and Dihomomethionine (DHM) | Initial feasibility demonstrated; production of leucine-derived side-products. frontiersin.org | frontiersin.org |
| Nicotiana benthamiana | Optimized DHM pathway (BCAT4, MAM1, LSU1, SSU1, IPMDH1, BAT5) | Dihomomethionine (DHM) | Nine-fold increase in DHM production compared to previous reports. frontiersin.org | frontiersin.org |
| Nicotiana benthamiana | Optimized glucoraphanin pathway with auxiliary genes | Glucoraphanin | 4.74-fold improvement in glucoraphanin production by alleviating metabolic bottlenecks. escholarship.orgnih.gov | escholarship.orgnih.gov |
| Escherichia coli | Methionine chain elongation pathway from plants | Dihomomethionine (DHM) | Successful de-compartmentalized production of 25-57 mg/L of DHM. nih.gov | nih.gov |
Potential for Biosynthesis of Novel this compound Derivatives
The principles of metabolic engineering can be extended beyond simply recreating the natural glucoraphanin molecule. By introducing enzymes from different biosynthetic pathways or by modifying the substrate specificity of existing enzymes, it is possible to create novel glucosinolate structures that are not found in nature. nih.gov
This concept has been demonstrated by expressing the cytochrome P450 enzyme CYP79D2 from cassava, which is involved in the synthesis of valine- and isoleucine-derived glucosinolates, in Arabidopsis. This resulted in the production of novel glucosinolates in the transgenic plants. nih.gov
Applying this logic to the glucoraphanin pathway, one could envision several possibilities:
Introducing new modifying enzymes : Enzymes that catalyze different secondary modifications, such as different types of oxidations or hydroxylations, could be introduced into a glucoraphanin-producing host. This could lead to the synthesis of glucoraphanin derivatives with altered side chains.
Altering enzyme substrate specificity : The enzymes in the glucoraphanin pathway, particularly the methylthioalkylmalate (MAM) synthases that control the chain length of the amino acid precursor, could be engineered to accept different substrates. researchgate.net This could result in glucosinolates with side chains of varying lengths or with different functional groups.
Combinatorial biosynthesis : By combining genes from different glucosinolate pathways in a heterologous host, it may be possible to create a wider array of novel structures.
The creation of such novel glucoraphanin derivatives could lead to compounds with unique biological activities, potentially offering enhanced or entirely new health benefits. This area of research represents a frontier in the field of metabolic engineering and natural product synthesis.
Future Research Directions in Glucoraphenin Studies
Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks
The biosynthetic pathway of aliphatic glucosinolates, including glucoraphenin, has been significantly clarified, primarily through studies in Arabidopsis thaliana and various Brassica species. This process involves three key stages: side-chain elongation of the precursor amino acid (methionine for this compound), formation of the core glucosinolate structure, and secondary side-chain modifications. nih.gov Key enzymes and genes involved in this pathway have been identified, such as Branched-Chain Aminotransferase (BCAT), Methylthioalkylmalate Synthase (MAM), Cytochrome P450 monooxygenases (CYP79F1, CYP83A1), and Flavin-monooxygenase Glucosinolate S-oxygenases (FMOGS-OXs). nih.govmdpi.com Specifically, FMOGS-OX enzymes are responsible for the S-oxidation step that converts methylthioalkyl glucosinolates into the corresponding methylsulfinylalkyl glucosinolates like glucoraphanin (B191350), a precursor to this compound in some species. researchgate.net In radish (Raphanus sativus), the enzyme Glucoraphasatin Synthase 1 (GRS1) catalyzes a dehydrogenation reaction to produce the unsaturated side chain characteristic of this compound from glucoraphanin. nih.gov
Regulatory control of this pathway is largely managed by a network of transcription factors, with MYB28 and MYB29 being prominent activators of the genes involved in aliphatic glucosinolate biosynthesis. nih.govslu.semdpi.com Despite this progress, significant gaps in knowledge remain, presenting key areas for future research. The complete regulatory network, including potential repressors or additional activators that fine-tune this compound levels in response to developmental or environmental cues, is not fully understood. mdpi.com Furthermore, while major biosynthetic steps are known, the potential for undiscovered enzymes involved in minor modifications or species-specific reactions exists. Future studies using transcriptomic and metabolomic analyses in diverse this compound-producing species can help identify novel genes and regulatory elements. mdpi.comresearchgate.netresearchgate.net Elucidating these undiscovered components is crucial for understanding the complete synthesis and regulation of this compound.
| Gene/Enzyme Family | Proposed Function in this compound Biosynthesis | References |
| BCAT (Branched-Chain Aminotransferase) | Performs deamination and transamination during the methionine side chain elongation cycle. | mdpi.commdpi.com |
| MAM (Methylthioalkylmalate Synthase) | A crucial enzyme involved in the condensation steps of methionine side chain elongation. | mdpi.com |
| CYP79F1, CYP83A1 (Cytochrome P450s) | Catalyze key steps in the formation of the core glucosinolate structure from the chain-elongated amino acid. | nih.gov |
| FMOGS-OX (Flavin-monooxygenase) | Catalyzes the S-oxidation of the precursor to form methylsulfinylalkyl glucosinolates (e.g., glucoraphanin). | nih.govresearchgate.net |
| GRS1 (Glucoraphasatin Synthase 1) | Catalyzes the dehydrogenation of glucoraphanin to form the unsaturated side-chain of this compound, a reaction specific to Raphanus sativus. | nih.gov |
| MYB28, MYB29 (Transcription Factors) | Key positive regulators that control the expression of genes in the aliphatic glucosinolate biosynthetic pathway. | nih.govmdpi.com |
Development of Advanced Analytical Techniques for Comprehensive Metabolomic Profiling
The quantification and identification of this compound and related metabolites have traditionally relied on well-established analytical techniques. High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, is a widely used method for separating and quantifying individual glucosinolates. mdpi.comresearchgate.netpreprints.org For greater sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools that integrate chromatographic separation with mass-based detection. mdpi.comnih.govresearchgate.net However, these methods can be time-consuming, require significant sample preparation (sometimes including desulfation), and depend on the availability of pure reference standards, which are limited for many glucosinolates. nih.govresearchgate.net
Future research necessitates the development and application of more advanced analytical techniques for a truly comprehensive metabolomic profile. mdpi.com High-Resolution Mass Spectrometry (HRMS), such as that using Orbitrap or Fourier-Transform Mass Spectrometry (FTMS) analyzers, allows for highly accurate mass measurements, facilitating the identification of unknown glucosinolates and their metabolites without authentic standards. acs.org Techniques like All-Ion Fragmentation (AIF) can be used to systematically fragment all ions, providing rich structural information in a single run. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state 13C-NMR, offers a non-destructive approach to quantify total glucosinolates directly in plant material without extraction, preserving unstable compounds. mdpi.com Additionally, rapid, non-invasive techniques like Near-Infrared Spectroscopy (NIRS) are being developed for high-throughput screening of large plant populations, which is invaluable for breeding programs and quality control. mdpi.com Advancing these techniques will enhance the sensitivity, selectivity, and speed of analysis, enabling a deeper understanding of the this compound metabolome.
| Analytical Technique | Primary Use in this compound Analysis | Advantages | Limitations | References |
| HPLC-UV | Separation and quantification of individual glucosinolates. | Robust, widely available, good for quantification. | Requires reference standards, can be time-consuming. | mdpi.comresearchgate.netpreprints.org |
| LC-MS/MS | Sensitive detection and structural identification of glucosinolates and their metabolites. | High sensitivity and specificity, structural elucidation. | Complex instrumentation, requires standards for absolute quantification. | mdpi.comnih.govresearchgate.net |
| HRMS (e.g., Orbitrap-FTMS) | Untargeted profiling and identification of known and novel glucosinolates in complex mixtures. | High mass accuracy, allows identification without standards. | High instrument cost, complex data analysis. | acs.org |
| NMR Spectroscopy | Non-destructive quantification of total glucosinolates in solid samples (e.g., seeds). | Non-destructive, no extraction needed, preserves unstable compounds. | Lower sensitivity than MS, complex spectra. | mdpi.com |
| NIRS | Rapid, high-throughput estimation of glucosinolate content for screening purposes. | Fast, low-cost, non-destructive, suitable for mass screening. | Indirect measurement, requires calibration with a reference method. | mdpi.com |
Further Detailed Mechanistic Elucidation of Biological Activities at the Molecular Level
This compound is primarily considered a stable precursor that becomes bioactive upon hydrolysis. researchgate.netfrontiersin.org When plant tissues are damaged, the enzyme myrosinase converts this compound into its corresponding isothiocyanate, sulforaphene (B1682523). d-nb.infoscispace.com Much of the research into the biological activity of this compound has focused on the actions of sulforaphene. Sulforaphene has been shown to interact with multiple molecular pathways. A key mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. researchgate.netmdpi.com Sulforaphene interacts with Keap1, a repressor of Nrf2, leading to Nrf2's release and translocation to the nucleus, where it promotes the transcription of antioxidant and phase II detoxification enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1) and Glutathione (B108866) S-transferases (GSTs). researchgate.netmdpi.com Other studies suggest sulforaphene can influence oncogenic signaling pathways such as PI3K/AKT/mTOR and can inhibit the pro-inflammatory NF-κB pathway. frontiersin.orgd-nb.infonih.gov
Despite this knowledge, a more detailed mechanistic elucidation at the molecular level is a critical direction for future research. While broad pathways have been identified, the specific, direct protein targets of sulforaphene and the downstream consequences of these interactions are not fully mapped. Phosphoproteomic and other "omic" approaches can help identify the full range of kinases and signaling proteins affected by sulforaphene. d-nb.info Furthermore, the biological activity of this compound itself, prior to hydrolysis, is largely unexplored. Some recent work suggests that intact glucoraphanin (a related glucosinolate) may have biological activities independent of its conversion to sulforaphane (B1684495), such as modulating NF-κB and Nrf-2 activity in intestinal cells. nih.gov Future studies should investigate whether intact this compound possesses similar direct bioactivities and explore its mechanisms, which might differ from or complement those of sulforaphene.
| Molecular Target / Pathway | Reported Effect of Sulforaphene (from this compound) | References |
| Keap1/Nrf2 Pathway | Interacts with Keap1, leading to activation of Nrf2 and increased expression of antioxidant and detoxification enzymes (e.g., NQO1, GST, HO-1). | researchgate.netd-nb.infomdpi.com |
| PI3K/AKT/mTOR Pathway | Suppresses this oncogenic signaling pathway, which is involved in cell survival, proliferation, and migration. | d-nb.infonih.gov |
| NF-κB Pathway | Inhibits the activation of this transcription factor, which is associated with inflammation. | researchgate.netfrontiersin.orgmdpi.com |
| Apoptosis Pathways | Can induce apoptosis (programmed cell death) in cancer cells through regulation of proteins like Bcl-2. | d-nb.infonih.gov |
| MAPK Signaling Pathway | Modulates the activity of MAPKs like ERK, which can influence cell apoptosis and invasion. | d-nb.info |
Exploration of Inter-species and Intra-species Variability in this compound Content
The concentration of this compound exhibits significant variability both between different plant species (inter-species) and within a single species (intra-species). This compound is known as a characteristic, but not exclusive, glucosinolate of radish (Raphanus sativus), where it is often found alongside glucoraphasatin. nih.govresearchgate.net In contrast, other Brassicaceae vegetables like broccoli (Brassica oleracea) are typically rich in glucoraphanin, the precursor to this compound, but contain little to no this compound itself. researchgate.netdpi.qld.gov.au This inter-species difference is largely due to the presence or absence of specific genes, such as GRS1, which is responsible for converting glucoraphanin to this compound in radish. nih.gov Interspecific hybrids, such as Raphanobrassica (radish x kale), can contain glucosinolates from both parent species, including glucoraphanin and this compound. frontiersin.org
Within a single species, such as wild radish (Raphanus raphanistrum) or cultivated radish (R. sativus), there is also considerable intra-species variation in this compound content. researchgate.netcore.ac.uk This variability can be attributed to genetic differences among cultivars or accessions. researchgate.net Furthermore, environmental conditions and developmental stage play a crucial role. Studies have shown that this compound content in radish can be influenced by growing conditions, with one study reporting that increasing altitude was linearly related to an increase in total glucosinolates, including this compound. core.ac.uk The concentration also varies between different plant organs, with flowers often containing higher concentrations than leaves or roots. researchgate.net The level of this compound in radish sprouts has been observed to decrease significantly during the germination process. scispace.comresearchgate.net Exploring this natural variability is essential for identifying elite genotypes and optimal growing conditions for producing this compound-rich plant material.
| Source of Variation | Observation | Example(s) | References |
| Inter-species | Presence and abundance of this compound differs significantly between species. | Radish (Raphanus sativus) is a primary source; broccoli (Brassica oleracea) is rich in its precursor, glucoraphanin, but not this compound. | nih.govdpi.qld.gov.au |
| Intra-species (Genetic) | Different cultivars or accessions within the same species show a wide range of this compound content. | Wild radish accessions from different geographic locations in the U.S. showed significant variation in glucosinolate profiles. | researchgate.netcore.ac.uk |
| Intra-species (Organ) | This compound concentration varies between different parts of the same plant. | In wild radish, flowers were found to have the highest concentrations of total glucosinolates compared to leaves and roots. | researchgate.net |
| Intra-species (Developmental) | The content of this compound changes as the plant grows and develops. | The concentration of this compound in radish sprouts was found to decrease by over 80% after 7 days of germination. | scispace.comresearchgate.net |
| Intra-species (Environmental) | Growing conditions, such as altitude, can affect the accumulation of this compound. | In radish seeds, total glucosinolate content, including this compound, increased with the altitude at which the plants were grown. | core.ac.uk |
Development of Sustainable Production Methods for Academic Research Standards
The availability of pure this compound is a prerequisite for conducting rigorous academic research into its biosynthesis, bioactivity, and mechanisms of action. Currently, the primary method for obtaining this compound is through extraction and purification from natural plant sources, most notably the seeds or sprouts of radish (Raphanus spp.), where it is a predominant glucosinolate. scispace.com While effective, this approach can be limited by the natural variability in this compound content, the complexity of the purification process, and the scalability needed to produce consistent research-grade standards.
Therefore, a key future direction is the development of sustainable and reliable production methods. One major avenue is through agricultural biotechnology, which includes traditional breeding and modern genetic engineering. By leveraging the knowledge of inter- and intra-species variability, breeding programs can select for and develop radish cultivars with consistently elevated levels of this compound. core.ac.uk Genetic engineering offers a more targeted approach, where the biosynthetic pathway can be manipulated to enhance the production of this compound in crops.
A second, highly promising direction is the use of synthetic biology to engineer the production of this compound in heterologous hosts. researchgate.net This involves transferring the entire biosynthetic pathway into microorganisms like Escherichia coli or Saccharomyces cerevisiae (baker's yeast), or into other plants like Nicotiana benthamiana. researchgate.netfrontiersin.org Researchers have already demonstrated the feasibility of engineering the precursor, glucoraphanin, in N. benthamiana by expressing the necessary biosynthetic genes from Arabidopsis. frontiersin.org Applying this strategy to this compound by including the radish-specific GRS1 gene could create a contained, scalable, and sustainable "bio-factory" for producing high-purity this compound for academic research standards, independent of agricultural variables. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What analytical methods are most robust for quantifying glucoraphenin in plant matrices, and how can their accuracy be validated?
- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used due to its specificity and sensitivity . Validation should include calibration curves with certified reference materials, spike-and-recovery experiments (aiming for 85–115% recovery), and inter-laboratory reproducibility tests. For plant extracts, matrix effects (e.g., ion suppression) must be quantified using post-column infusion methods .
Q. How can researchers optimize this compound extraction efficiency while minimizing degradation?
- Methodological Answer : Use a factorial design to test variables like solvent polarity (e.g., methanol:water ratios), temperature (4–25°C to avoid thermal degradation), and extraction time . Quantify degradation products (e.g., sulforaphane) via LC-UV/Vis to confirm stability. Freeze-drying plant tissues prior to extraction reduces enzymatic hydrolysis .
Q. What experimental controls are essential for assessing this compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Include negative controls (solvent-only samples) and positive controls (commercially purified this compound) in stability assays. Use buffered solutions (pH 2–9) and monitor degradation kinetics via time-course sampling. Statistical modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .
Q. How can in vitro bioactivity studies (e.g., antioxidant assays) be standardized to ensure reproducibility across labs?
- Methodological Answer : Adopt validated protocols like the ORAC (oxygen radical absorbance capacity) or DPPH assays with Trolox equivalents for calibration . Report molar extinction coefficients and reaction kinetics. Triplicate measurements with blinded sample labeling reduce operator bias .
Advanced Research Questions
Q. How should researchers resolve contradictory data on this compound’s bioavailability in mammalian models?
- Methodological Answer : Discrepancies often arise from differences in gut microbiota composition or dosing regimens. Conduct pharmacokinetic studies with germ-free vs. conventional mice, using isotopically labeled this compound (e.g., ¹³C) to track absorption and metabolism. Meta-analyze existing data to identify confounding variables (e.g., dietary fiber intake) .
Q. What strategies are effective for elucidating this compound’s metabolic pathways in plant and animal systems?
- Methodological Answer : Combine transcriptomics (RNA-seq of glucosinolate biosynthesis genes) with metabolomics (untargeted LC-MS) in Brassica mutants. For animal studies, use hepatic microsomal assays and CRISPR-edited cell lines to identify cytochrome P450 isoforms involved in metabolism .
Q. How can synergistic effects between this compound and other phytochemicals be rigorously tested?
- Methodological Answer : Apply isobolographic analysis or Chou-Talalay combination indices in cell-based assays. Use factorial ANOVA to distinguish additive vs. synergistic interactions. Include dose-response matrices (e.g., 0.1–100 µM ranges) and validate findings in 3D organoid models .
Q. What computational tools are suitable for predicting this compound’s interactions with molecular targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding to Keap1-Nrf2 or NF-κB pathways. Validate predictions with surface plasmon resonance (SPR) for binding affinity and CRISPR interference (CRISPRi) for functional validation .
Data Presentation and Reproducibility
- Key Requirement : All methods must include error margins (e.g., SEM), statistical power calculations, and raw data deposition in repositories like Zenodo or Figshare .
- Avoid Pitfalls : Incomplete characterization (e.g., missing NMR spectra for novel derivatives) or insufficient biological replicates (n < 3) may lead to retractions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
